N-Benzyl-1,3-benzothiazol-2-amine

Descripción general

Descripción

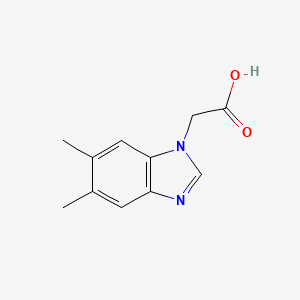

N-Benzyl-1,3-benzothiazol-2-amine is a compound that falls within the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications, particularly in the field of oncology as antitumor agents .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. One approach involves the condensation of 2-aminobenzothiazole with different aldehydes or ketones in the presence of ethanol . Another method includes the oxidative C–H functionalization using hypervalent iodine to promote regioselective synthesis of N-substituted benzothiazol-2-amines . Additionally, the synthesis of benzothiazole derivatives can occur through isomerization reactions, as reported in the unexpected isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to benzothiazol-2-yl-2-nitroethene-1,1-diamines .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. The crystal structure of related compounds reveals that the benzothiazol and imidazol rings can be planar with a small dihedral angle between them, and the piperidin ring can adopt a chair conformation . Intermolecular hydrogen bonds can also play a role in the stabilization of the molecular structure, as seen in N,N-(2-benzothiazole)(2-pyridylmethyl)amine .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including oxidative C–H functionalization , condensation , and isomerization . The reactivity of these compounds can be influenced by the presence of substituents on the benzothiazole nucleus, which can affect the rate of isomerization and the stability of intermediates . The formation of nitrenium ions from benzothiazole derivatives has been implicated in cellular damage, which is relevant to their antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The lipophilicity of these compounds can present limitations for drug formulation and bioavailability, which has led to the development of water-soluble prodrugs . The stability of these compounds can vary, with some derivatives showing long lifetimes for their esters, which can restrict their effects to specific cells or tissues . The solubility, chemical stability, and reversion to the parent molecule are critical factors for the in vivo preclinical evaluation of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

N-Benzyl-1,3-benzothiazol-2-amine derivatives have been synthesized for potential applications in medicinal chemistry and corrosion inhibition. These compounds have shown excellent bioactivities, comparable to typical medications, in antimicrobial studies. Their corrosion inhibition effects on mild steel in acidic environments have also been investigated, with some derivatives demonstrating high inhibition efficiency (Nayak & Bhat, 2023).

Antitumor Activity

The antitumor properties of 2-(4-aminophenyl)benzothiazoles, closely related to this compound, have been studied extensively. These compounds display potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cells. Metabolic transformations, particularly N-acetylation and oxidation, are key to their mode of action (Chua et al., 1999).

Catalytic Chemical Synthesis

This compound derivatives have been utilized in catalytic chemical synthesis. For example, the amination of azoles via C-H, N-H coupling using copper catalysts is an important reaction in organic synthesis. Such processes have been applied to benzothiazole derivatives, resulting in high-yield production of aminated products (Monguchi et al., 2009).

Prodrug Development for Antitumor Agents

This compound analogs have been studied as prodrugs for antitumor agents. The conversion of these compounds into amino acid prodrugs enhances their solubility and stability, making them more suitable for clinical evaluation in cancer therapy. These prodrugs can revert rapidly to their parent compound in vivo, maintaining their antitumor efficacy (Bradshaw et al., 2002).

Mecanismo De Acción

Target of Action

N-Benzyl-1,3-benzothiazol-2-amine is a benzothiazole derivative that has been found to have significant anti-tubercular activity . The primary target of this compound is the enzyme DprE1, which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the function of DprE1, thereby disrupting the synthesis of arabinogalactan . As a result, the integrity of the bacterial cell wall is compromised, leading to the death of the bacteria.

Biochemical Pathways

The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall and is critical for the survival and pathogenicity of Mycobacterium tuberculosis. By inhibiting DprE1, this compound disrupts this pathway, leading to the death of the bacteria .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis. By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacteria .

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTMSMWBZPBBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347058 | |

| Record name | N-Benzyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21816-82-0 | |

| Record name | N-Benzyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B1330825.png)